Cas no 102069-83-0 ((S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone)

(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone structure
102069-83-0 structure
Product name:(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
CAS No:102069-83-0
MF:C13H17NO3
MW:235.278983831406
CID:124885
PubChem ID:643446

(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
    • (S)-(?)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
    • Methanone,[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl](2-methoxyphenyl)-
    • (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
    • (S)-1-(2-methoxybenzoyl)-2-pyrrolidinemethanol
    • 2-methoxy-1-< < 2(S)-(hydroxymethyl)pyrrolidinyl> carbonyl> benzene
    • 2-pyrrolidinemethanol, 1-(2-methoxybenzoyl)-
    • 345628_ALDRICH
    • AC1Q4EBV
    • PubChem16227
    • (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, 99%
    • [(2S)-1-(2-METHOXYBENZOYL)PYRROLIDIN-2-YL]METHANOL
    • 102069-83-0
    • DTXSID10349179
    • SCHEMBL6866556
    • J-000559
    • ZPRSXRGRMZPZQY-JTQLQIEISA-N
    • AKOS017390991
    • [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone
    • Methanone, [(2S)-2-(hydroxymethyl)-1-pyrrolidinyl](2-methoxyphenyl)-
    • Inchi: InChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3
    • InChI Key: ZPRSXRGRMZPZQY-UHFFFAOYSA-N
    • SMILES: OCC1CCCN1C(C1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 235.12091
  • Monoisotopic Mass: 235.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.18
  • Melting Point: 104-107 °C(lit.)
  • Boiling Point: 425°Cat760mmHg
  • Flash Point: 210.9°C
  • Refractive Index: 1.561
  • PSA: 49.77
  • LogP: 1.23000
  • Solubility: Not determined

(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi
  • Safety Term:Hazard Codes XiRisk Statements 36/37/38Safety Statements 26-37/39WGK Germany 3
  • Risk Phrases:36/37/38

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd